molecular formula C11H24O2 B092111 2,2-Dibutoxypropane CAS No. 141-72-0

2,2-Dibutoxypropane

Cat. No. B092111
Key on ui cas rn: 141-72-0
M. Wt: 188.31 g/mol
InChI Key: CXBFTMAIVDLZLG-UHFFFAOYSA-N
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Patent
US05488171

Procedure details

A mixture of 2,2-dimethoxypropane (31.2 g, 0.3M), n-butanol (48.9 g, 0.66M) and toluene-p-sulphonic acid (0.05 g) is heated at 110° C., removing a fraction boiling below 60° C. over 2 hours. The mixture is cooled, brought to pH 9 with sodium methoxide in methanol, then distilled to give acetone di-n-butylketal b.p. 80° C./15 mm Hg, (33.8 g 60%). A sample of this ketal (18.8 g 0.1 m) and hypophosphorous acid (2.2 g, 0.033M) are stirred at room temperature for 7 days. Fractional distillation gives n-butyl (1-hydroxy-1-methylethyl)phosphinate (b.p. 84° C./0.3 mm Hg).
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1.[CH2:19](O)[CH2:20][CH2:21]C>>[CH2:1]([O:2][C:3]([O:6][CH2:7][CH2:19][CH2:20][CH3:21])([CH3:5])[CH3:4])[CH2:9][CH2:8][CH3:13]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0.05 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
48.9 g
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing a fraction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC(C)(C)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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